N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide
Description
N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a chloro (-Cl) group at position 5, a hydroxyl (-OH) group at position 8, and a 4-isopropylphenylmethyl moiety.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSGXKAFCLXWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has attracted significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21ClN2O2
- Molecular Weight : 368.9 g/mol
- Purity : Typically around 95%
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
| InChI | InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has demonstrated promising results in inhibiting cancer cell proliferation. Studies have shown that it can induce apoptosis in certain cancer cell lines through mechanisms involving DNA binding and interference with cellular metabolic enzymes. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF-7 | 10 | DNA intercalation and enzyme inhibition | |
| A549 | 12 | Cell cycle arrest |
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been evaluated against certain viral strains, showing potential efficacy in inhibiting viral replication.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Binding : The compound binds to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes involved in cellular metabolism, contributing to its anticancer effects.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated potential for development into a therapeutic agent for treating bacterial infections.
Case Study 2: Cancer Cell Line Analysis
In vitro assays using the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Scientific Research Applications
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide has been investigated for its antimicrobial , anticancer , and antiviral properties. Research indicates that it can inhibit the growth of various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent against infectious diseases and tumors.
Scientific Research Applications
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Chemistry
- Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology
- Investigated for potential use in antimicrobial and anticancer therapies, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
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Medicine
- Explored as a therapeutic agent particularly in treating infectious diseases and cancer.
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Industry
- May be utilized in developing new materials with specific properties such as enhanced stability or reactivity.
Comparative Analysis with Related Compounds
The following table compares this compound with other similar quinoline derivatives:
| Compound Name | Key Features |
|---|---|
| N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]-4-methoxybenzamide | Contains a nitro group instead of isopropyl, affecting activity |
| 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]acetamide | Lacks the isopropyl group; different lipophilicity |
| N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide | Substituted with a methoxy group; alters electronic properties |
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Antimicrobial Studies :
Research has demonstrated significant inhibitory effects against multiple bacterial strains, indicating potential for development as an antibiotic agent. -
Cancer Research :
In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, suggesting its role as a chemotherapeutic agent. -
Mechanistic Insights :
Detailed investigations into its interaction with cellular targets have provided insights into how it disrupts metabolic pathways critical for cell survival.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 of the quinoline ring undergoes nucleophilic substitution under controlled conditions. For example:
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Amine substitution : Reacting with primary amines (e.g., methylamine) in DMF at 80°C replaces the chlorine with an amino group .
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Thiol substitution : Treatment with thiophenol in the presence of CuI/K₂CO₃ yields sulfur-containing derivatives .
Table 1: Substitution reaction parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylamine | DMF | 80°C | 6 h | 72% |
| Thiophenol | Toluene | 110°C | 12 h | 65% |
Oxidation and Reduction
The quinoline moiety undergoes redox transformations:
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Oxidation : Using H₂O₂/AcOH converts the quinoline to an N-oxide derivative, enhancing water solubility .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a dihydroquinoline structure, altering biological activity.
Key observation : N-oxide formation increases antibacterial efficacy by improving membrane permeability .
Coordination Chemistry
The compound acts as a polydentate ligand due to its hydroxyquinoline and acetamide groups:
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Metal complexes : Forms stable complexes with Fe³⁺, Cu²⁺, and Zn²⁺ in ethanol/water mixtures .
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Biological implications : Metal chelation disrupts bacterial iron homeostasis, contributing to antimicrobial effects .
Table 2: Stability constants (log β) of metal complexes
| Metal Ion | log β (25°C) |
|---|---|
| Fe³⁺ | 12.8 ± 0.2 |
| Cu²⁺ | 10.5 ± 0.3 |
| Zn²⁺ | 8.9 ± 0.1 |
Acid/Base Reactivity
The phenolic -OH (pKa ≈ 7.1) and acetamide groups participate in pH-dependent reactions:
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Deprotonation : In alkaline media (pH > 9), the hydroxyl group loses a proton, forming a conjugate base that facilitates nucleophilic attack .
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Acid-catalyzed hydrolysis : Under strongly acidic conditions (HCl/H₂O, reflux), the acetamide group hydrolyzes to a carboxylic acid .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes regioselective substitutions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 3 .
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at position 6 .
Mechanistic insight : The chloro substituent directs electrophiles to meta positions relative to itself, while the hydroxy group activates ortho/para positions .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
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Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives .
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Buchwald–Hartwig amination : Introduces secondary amines at the chloro position using Xantphos/Pd₂(dba)₃ .
Stability Under Environmental Conditions
Thermal analysis (TGA/DSC):
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Decomposition onset: 280°C
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Major mass loss steps: 280–320°C (quinoline ring degradation) and 400–450°C (phenyl group oxidation) .
Photostability : UV-Vis irradiation (λ = 254 nm) induces <5% degradation over 24 h, indicating moderate light sensitivity .
This compound’s reactivity profile enables tailored modifications for pharmaceutical and material science applications. Recent studies highlight its potential as a scaffold for developing metalloenzyme inhibitors and antimicrobial agents .
Comparison with Similar Compounds
Structural Analog: N-[(5-Chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]acetamide
Key Differences :
- Substituent on Phenyl Group : The target compound has a 4-isopropylphenyl group, whereas this analog substitutes a 2-methoxyphenyl group.
- Molecular Weight : The analog has a molecular weight of 356.806 (C₁₉H₁₇ClN₂O₃), while the target compound’s weight is slightly higher (~370–375) due to the isopropyl group replacing methoxy.
- Stereoelectronic Effects: The methoxy group in the analog may engage in hydrogen bonding or resonance effects, absent in the isopropyl-substituted target compound .
Indolinylidene Acetamide Derivatives ()
Compounds such as (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity value: 5.58) share the acetamide backbone but differ in core structure (indolinylidene vs. quinolinyl) and substituents.
- Core Structure: The quinoline moiety in the target compound may confer stronger π-π stacking interactions with biological targets compared to indolinylidene derivatives.
- Bioactivity: The activity values (e.g., 5.58–5.797) in likely correlate with inhibitory potency (e.g., IC₅₀), suggesting the target compound’s chloro and hydroxy groups could enhance binding affinity relative to amino or methyl substituents .
N-(Substituted Phenyl)acetamide Intermediates ()
Example : 2-Chloro-N-(4-fluorophenyl)acetamide () and N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ().
- Functional Groups: The target compound’s chloro-hydroxyquinoline and isopropylphenyl groups contrast with the nitro, sulfonyl, or fluoro substituents in these intermediates.
- Synthetic Utility: While and compounds serve as precursors for heterocycles (e.g., quinolin-8-yloxy acetamides), the target compound’s complex structure may limit its role as an intermediate but enhance its standalone bioactivity .
Sulfamoyl-Containing Acetamides ()
Compounds like 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C F6) feature sulfamoyl and dioxoisoindoline groups absent in the target compound.
- Biological Relevance: Sulfamoyl groups are common in antimicrobial agents (e.g., sulfonamides), whereas the target’s quinolinyl-isopropylphenyl structure may target different pathways, such as heme polymerization in malaria parasites .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide and related acetamide derivatives?
- Methodological Answer : A solvent-free, catalytic approach using phenylboronic acid (1.5 mmol) under thermal conditions (393 K for 7 hours) is effective for synthesizing structurally similar acetamides. Reaction monitoring via TLC and purification via ethanol recrystallization are critical steps . For derivatives with isopropylphenyl groups, stepwise acylation using acetyl chloride in the presence of Na₂CO₃ (CH₂Cl₂ solvent) followed by gradient silica gel chromatography (0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate ensures high purity .
Q. How are crystallographic parameters (e.g., dihedral angles, hydrogen bonding) determined for this compound, and what do they reveal about its stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to measure dihedral angles between aromatic rings (e.g., 78.32–84.70°) and identify intramolecular hydrogen bonds (N–H⋯O, O–H⋯O). These parameters are validated against Cambridge Structural Database analogs (e.g., CSD refcodes: BAZGIR, MOSSUA) to assess conformational stability. Hirshfeld surface analysis further quantifies intermolecular interactions .
Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and functional groups?
- Methodological Answer :
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and hydroxyl (O–H) bands (~3200–3500 cm⁻¹) .
- NMR Spectroscopy : Use ¹H NMR to confirm acetamide proton environments (e.g., δ 7.69 ppm for NH in CDCl₃) and ¹³C NMR for carbonyl carbons (~168–170 ppm) .
- ESI/APCI-MS : Validate molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data or predict electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model dihedral angles and compare them with experimental SC-XRD data to identify outliers. Hirshfeld surface-derived fingerprint plots and electrostatic potential maps further validate intermolecular interactions. For electronic properties, time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra (e.g., λmax ~255 nm) .
Q. What strategies optimize reaction yields when synthesizing derivatives with sterically hindered substituents (e.g., 4-isopropylphenyl)?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid, ZnCl₂) to enhance electrophilicity of carbonyl groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Stepwise Acylation : Sequential addition of reagents (e.g., Na₂CO₃ and acetyl chloride in two batches) minimizes side reactions .
Q. How can researchers analyze structure-activity relationships (SAR) for biological targets (e.g., GPCRs) using this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with GPCR binding pockets (e.g., chemokine receptors). Focus on the quinolinyl and isopropylphenyl moieties for hydrophobic/hydrogen-bonding contributions .
- Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with target receptors. Compare with analogs lacking the 5-chloro or 8-hydroxy groups to identify critical substituents .
Q. What purification methods address challenges in isolating polar byproducts during synthesis?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients (5–95% over 20 minutes) to separate polar impurities.
- Countercurrent Chromatography : Isolate isomers using hexane/ethyl acetate/water (5:5:3) solvent systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
